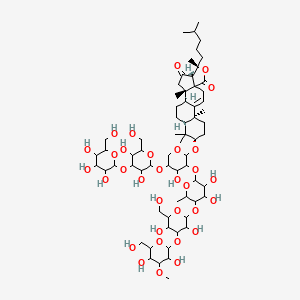

Parvimoside A

Beschreibung

Parvimoside A is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis . As a member of the glycoside family, it is characterized by a steroidal or triterpenoid aglycone core linked to one or more sugar moieties. These compounds are notable for their diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties.

Eigenschaften

Molekularformel |

C66H106O32 |

|---|---|

Molekulargewicht |

1411.5 g/mol |

IUPAC-Name |

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C66H106O32/c1-25(2)11-10-16-65(8)54-29(71)19-64(7)28-12-13-35-62(4,5)36(15-17-63(35,6)27(28)14-18-66(54,64)61(84)98-65)93-60-53(41(76)34(24-86-60)92-57-47(82)51(39(74)32(22-69)89-57)95-56-44(79)42(77)37(72)30(20-67)88-56)97-55-45(80)43(78)49(26(3)87-55)94-59-48(83)52(40(75)33(23-70)91-59)96-58-46(81)50(85-9)38(73)31(21-68)90-58/h14,25-26,28,30-60,67-70,72-83H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55?,56?,57?,58?,59?,60?,63-,64+,65+,66?/m1/s1 |

InChI-Schlüssel |

RYTKQFYVSGDKJI-KWCMXZNASA-N |

Isomerische SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Synonyme |

parvimoside A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of sea cucumber glycosides is closely tied to their species of origin. Below, Parvimoside A is compared with structurally related glycosides from other sea cucumber species, focusing on their chemical profiles, biological sources, and research significance.

Table 1: Comparative Analysis of Parvimoside A and Related Glycosides

Key Findings from Comparative Studies:

Structural Diversity :

- Parvimoside A and its analog Parvimoside B share the same aglycone backbone but differ in sugar chain configurations, which may explain variations in their bioactivity profiles .

- Compounds like Bivittoside C and D from Bohadschia bivittata exhibit sulfation and acetylation modifications, enhancing their hemolytic properties compared to Parvimoside A .

Species-Specific Biosynthesis :

- Glycosides from Bohadschia marmorata (e.g., Marmoratoside A) often feature acetoxy groups, which are absent in Parvimoside A. These modifications correlate with enhanced cytotoxicity in cancer cell lines .

- Holothuria impatiens-derived Impatienside A lacks complex sulfation but shows stronger antiparasitic activity, suggesting ecological adaptations in chemical defense mechanisms .

Biological Activity Trends: Parvimoside A’s antifungal activity is comparable to Impatienside A but less potent than sulfated analogs like Bivittoside C .

Q & A

Q. What protocols ensure ethical sourcing and reproducibility in Parvimoside A studies?

- Methodological Answer : Adhere to Nagoya Protocol guidelines for marine biodiversity access. Publish raw NMR/MS spectra in supplementary materials. Share cell line authentication certificates (e.g., STR profiling) and detailed SOPs for extraction/assay protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.